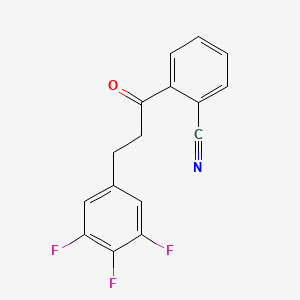

2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone

Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone emerged from the broader scientific pursuit of fluorinated organic compounds that began gaining momentum in the mid-20th century. While specific discovery details for this particular compound are not extensively documented in the literature, its synthesis represents part of the systematic exploration of trifluoromethyl-containing molecules that has been ongoing since the 1940s. The compound belongs to a class of fluorinated propiophenones that have attracted significant attention due to their enhanced metabolic stability and unique electronic properties.

The historical significance of trifluoromethyl-containing compounds in medicinal chemistry dates back to 1928, although intensive research began in the mid-1940s. This compound exemplifies the continued evolution of fluorinated organic chemistry, where researchers have systematically explored various substitution patterns to optimize both chemical reactivity and biological activity. The incorporation of multiple fluorine atoms, particularly in the 3,4,5-trifluorophenyl configuration, represents a strategic approach to modulating molecular properties while maintaining synthetic accessibility.

Nomenclature and Identification

IUPAC Naming: 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile. This nomenclature precisely describes the molecular architecture, indicating the presence of a benzonitrile core with a propanoyl linker connecting to a 3,4,5-trifluorophenyl substituent. The systematic naming convention reflects the compound's structural complexity and provides unambiguous identification for scientific communication.

The IUPAC nomenclature system allows for precise structural interpretation, where the "2-" prefix indicates the position of the propanoyl substituent on the benzonitrile ring, while "[3-(3,4,5-trifluorophenyl)propanoyl]" describes the complete substituted propanoyl chain. This systematic approach ensures consistent identification across international scientific literature and chemical databases.

CAS Registry Number: 898777-70-3

The Chemical Abstracts Service has assigned the unique registry number 898777-70-3 to this compound. This numerical identifier serves as the definitive reference for the compound across all chemical databases and regulatory systems worldwide. The CAS number provides an unambiguous method for compound identification that transcends language barriers and nomenclature variations.

CAS registry numbers are assigned sequentially as compounds are registered, and the number 898777-70-3 indicates this compound was registered relatively recently in the historical context of chemical discovery. This registry number facilitates accurate communication among researchers, regulatory agencies, and commercial suppliers, ensuring precise identification in scientific literature and commercial transactions.

Common Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs. The most frequently encountered synonym is "this compound", which emphasizes the propiophenone backbone structure. Additional nomenclature variations include "Benzonitrile, 2-[1-oxo-3-(3,4,5-trifluorophenyl)propyl]-", which follows an alternative systematic naming approach.

Properties

IUPAC Name |

2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)5-6-15(21)12-4-2-1-3-11(12)9-20/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVNIZCFKWOSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644997 | |

| Record name | 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-70-3 | |

| Record name | 2-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzaldehyde and malononitrile.

Condensation Reaction: The aldehyde undergoes a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated nitrile.

Cyclization: The α,β-unsaturated nitrile is then subjected to cyclization under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a propiophenone backbone with analogs differing in substituent type and position. Key analogs include:

- 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

- 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

- 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

- 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone .

The cyano group in the target compound is a strong electron-withdrawing substituent, contrasting with the methoxy (-OCH₃, electron-donating) and methyl (-CH₃, weakly electron-donating) groups in analogs. These differences significantly alter electronic density, polarity, and steric interactions.

Table 1: Molecular Data for Propiophenone Derivatives

*Note: Molecular weights for cyano and methyl derivatives are estimated based on substituent mass differences.

Electronic and Steric Effects

- Cyano vs.

- Positional Isomerism : Ortho-substituted derivatives (2'-position) exhibit steric hindrance between the substituent and ketone, reducing conformational flexibility. Para-substituted analogs (4'-methoxy) allow for planar alignment, optimizing π-π interactions in binding scenarios .

- Trifluorophenyl Contribution : The 3,4,5-trifluorophenyl group enhances lipophilicity and resistance to oxidative metabolism, a feature shared across all analogs .

Physicochemical and Reactivity Trends

- Solubility: The cyano derivative’s higher polarity compared to methoxy and methyl analogs may improve aqueous solubility, though trifluorophenyl groups generally reduce it.

- Reactivity: The electron-withdrawing cyano group could accelerate keto-enol tautomerism or facilitate nucleophilic additions, whereas methoxy groups may stabilize the ketone via resonance.

- Synthetic Utility: Methoxy and methyl analogs are often used as intermediates in Suzuki couplings or alkylation reactions, while cyano derivatives may serve as precursors for heterocycle synthesis (e.g., triazoles or pyridines) .

Biological Activity

2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is defined by a propiophenone backbone with a cyano group and a trifluorophenyl substituent. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of the trifluorophenyl group, which enhances its interaction with biological targets.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has shown that the compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

- MCF-7 Cell Line : Treatment with this compound resulted in a dose-dependent decrease in cell viability.

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate various signaling pathways:

- Receptor Interaction : Potential partial agonist activity at cannabinoid receptors has been suggested, similar to other compounds in its class.

- Enzyme Inhibition : The cyano group may participate in interactions with nucleophilic sites on enzymes, inhibiting their activity and altering metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was tested alongside standard antibiotics, revealing synergistic effects when combined with certain β-lactams.

Cancer Cell Line Study

In vivo studies using mouse models bearing MCF-7 tumors demonstrated that administration of the compound significantly reduced tumor volume compared to control groups. Histological analysis showed increased apoptosis in treated tumors.

Q & A

Q. What are the standard synthetic routes for 2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or condensation reactions using fluorinated aryl precursors. For example, 3,4,5-trifluorophenylacetic acid derivatives (e.g., ) can be modified via cyano-group introduction using nitrile sources like propionitriles under basic conditions . Key parameters include:

- Temperature control : Excess heat may degrade the electron-withdrawing cyano group.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but may require anhydrous conditions .

- Purification : Column chromatography is critical due to byproducts from fluorine’s ortho/para-directing effects.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for meta/para fluorines (δ ~ -140 to -160 ppm) confirm substitution patterns .

- ¹H NMR : The propiophenone methylene protons (δ 3.5–4.0 ppm) split due to coupling with fluorines .

- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the cyano (C≡N) group .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the exact mass (C₁₆H₉F₃NO = 288.07 g/mol).

Advanced Research Questions

Q. How do the electron-withdrawing cyano and trifluorophenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyano group deactivates the aromatic ring, directing electrophiles to meta positions, while fluorine substituents enhance stability against nucleophilic attack. For Suzuki-Miyaura couplings:

- Use Pd(OAc)₂ with SPhos ligands to mitigate steric hindrance from the trifluorophenyl group .

- Optimize base (e.g., K₂CO₃) to prevent cyano hydrolysis .

- Monitor reaction progress via HPLC to detect side products like defluorinated intermediates .

Q. What strategies improve solubility and stability of this compound in catalytic applications?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may compete in coordination; test mixtures with THF for balance .

- Derivatization : Introduce sulfonate groups at the ketone position to improve aqueous solubility without altering reactivity .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent ketone oxidation or cyano degradation .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodological Answer :

- Reproduce conditions : Variations in purity (e.g., residual solvents) affect melting points. Use DSC with >98% purity samples (via recrystallization in ethanol/water) .

- Computational validation : Compare experimental data with DFT-calculated thermodynamic properties (e.g., Gibbs free energy of crystal formation) .

- Collaborative verification : Cross-reference with databases like PubChem or DSSTox for consensus values .

Experimental Design & Data Analysis

Q. What analytical methods are recommended for assessing purity in catalytic applications?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to separate impurities; monitor UV absorption at 254 nm (π→π* transitions of aromatic/cyano groups) .

- Karl Fischer titration : Quantify residual moisture (<0.1% for moisture-sensitive reactions) .

- X-ray crystallography : Resolve structural ambiguities (e.g., ketone vs. enol tautomers) .

Q. How can mechanistic studies elucidate the role of fluorine substituents in reaction pathways?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-labeled ketones to track oxygen exchange in hydrolysis reactions .

- Kinetic isotope effects (KIE) : Compare reaction rates of C₆H₅ vs. C₆F₅ derivatives to identify rate-determining steps .

- In-situ IR : Monitor C=O stretching frequency shifts to detect intermediates during catalysis .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.